molecular formula C12H8Br4N2O2S B14108436 Benzenamine, 4,4'-sulfonylbis[2,6-dibromo- CAS No. 78786-45-5

Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-

Cat. No.: B14108436
CAS No.: 78786-45-5
M. Wt: 563.9 g/mol
InChI Key: RGLOQCYDDQYIJE-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-], also known as 4,4’-Sulphonylbis(2,6-dibromophenol), is an organic compound with the chemical formula C12H6Br4O4S. It is a white to yellow crystalline solid that is slightly soluble in water but soluble in organic solvents like chloroform and dichloromethane. This compound is known for its excellent heat, light, and oxidation resistance, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves the reaction of bisphenol S with bromine in the presence of hydrogen peroxide and water. The reaction is carried out in a chlorobenzene solvent, with the mixture being cooled to 10°C using brine. The bromine is added dropwise while maintaining the solution temperature below 30°C. After the addition of bromine, the mixture is stirred at a constant temperature of 80°C for one hour. Sodium sulfite solution is then added to neutralize excess bromine, and the pH of the solution is adjusted to 6. The product is filtered and dried at 80°C to obtain the final compound .

Industrial Production Methods

Industrial production of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and used as a flame retardant in various materials .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves its interaction with various molecular targets and pathways. The compound’s bromine atoms can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] is unique due to its specific chemical structure, which imparts excellent thermal stability and resistance to degradation. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

CAS No.

78786-45-5

Molecular Formula

C12H8Br4N2O2S

Molecular Weight

563.9 g/mol

IUPAC Name

4-(4-amino-3,5-dibromophenyl)sulfonyl-2,6-dibromoaniline

InChI

InChI=1S/C12H8Br4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2

InChI Key

RGLOQCYDDQYIJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

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